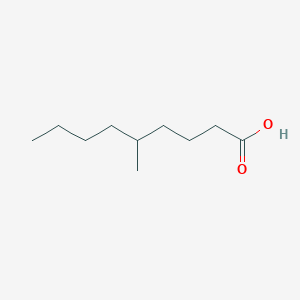5-Methylnonanoic acid
CAS No.:
Cat. No.: VC13800939
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H20O2 |
|---|---|
| Molecular Weight | 172.26 g/mol |
| IUPAC Name | 5-methylnonanoic acid |
| Standard InChI | InChI=1S/C10H20O2/c1-3-4-6-9(2)7-5-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) |
| Standard InChI Key | HEJCHODYKPKXSF-UHFFFAOYSA-N |
| SMILES | CCCCC(C)CCCC(=O)O |
| Canonical SMILES | CCCCC(C)CCCC(=O)O |
Introduction
Chemical Identity and Nomenclature
IUPAC Classification
The systematic name 5-methylnonanoic acid derives from its linear nonanoic acid backbone (CH₃(CH₂)₇COOH) modified by a methyl group (-CH₃) at the fifth carbon. This nomenclature adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines, prioritizing the longest carbon chain and assigning the lowest possible locant to the substituent .
Molecular Formula and Synonyms
The compound’s molecular formula, C₁₀H₂₀O₂, reflects its decanoic acid derivative with a methyl branch. Alternative names and registry identifiers include:
| Synonym | Registry Number | Source |
|---|---|---|
| 5-Methylnonanoic acid | 116530-39-3 | PubChem |
| SCHEMBL4166322 | N/A | PubChem |
| AKOS006276024 | N/A | PubChem |
| G70717 | N/A | PubChem |
These aliases arise from proprietary databases and chemical vendor catalogs, underscoring its utility in commercial contexts .
Structural Characteristics
Molecular Geometry
The compound’s 2D structure, represented by the SMILES string CCCCC(C)CCCC(=O)O, reveals a carboxyl group (-COOH) at the terminal end and a methyl branch at the fifth carbon. The InChIKey HEJCHODYKPKXSF-UHFFFAOYSA-N encodes its stereochemical uniqueness, confirming the absence of chiral centers or geometric isomerism .
3D Conformation
Computational models predict a bent conformation due to steric interactions between the methyl group and adjacent carbons. The rotatable bond count of 7 enables flexibility, favoring interactions with hydrophobic substrates in enzymatic or synthetic environments .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 172.26 g/mol | PubChem |
| Rotatable Bonds | 7 | PubChem |
| Hydrogen Bond Donors | 1 (COOH group) | PubChem |
| Hydrogen Bond Acceptors | 2 (COOH group) | PubChem |
Physical and Chemical Properties
Hydrophobicity and Solubility
With an XLogP3 value of 3.6, 5-methylnonanoic acid demonstrates significant hydrophobicity, aligning with its classification as a medium-chain fatty acid . This property suggests limited aqueous solubility (estimated <1 mg/mL) and preferential partitioning into lipid membranes or organic solvents like hexane or ethyl acetate.
Acidity and Reactivity
The carboxyl group confers weak acidity, with a predicted pKa of approximately 5.0. This enables deprotonation under basic conditions, forming carboxylate salts (e.g., sodium 5-methylnonanoate), which enhance water solubility for biochemical assays .
Table 2: Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| XLogP3 | 3.6 | Computed (PubChem) | |
| Exact Mass | 172.146329876 Da | Mass spectrometry | |
| Topological Polar SA | 37.3 Ų | Computational modeling |
Synthesis and Industrial Applications
Synthetic Pathways
While explicit literature on 5-methylnonanoic acid synthesis is sparse, analogous branched-chain fatty acids are typically produced via:
-
Koch-Haaf Reaction: Carboxylation of branched alkenes using carbon monoxide and acid catalysts.
-
Biological Pathways: Microbial fermentation using E. coli or Yarrowia lipolytica engineered to produce methyl-branched fatty acids .
Biological and Environmental Considerations
Ecotoxicology
No ecotoxicity data exists for this specific compound. General precautions for carboxylic acids apply: avoid release into waterways due to potential pH disruption and microbial toxicity.
Future Research Directions
-
Synthetic Optimization: Develop catalytic methods for stereoselective synthesis.
-
Biological Screening: Assess antimicrobial or anticancer activity in vitro.
-
Environmental Impact Studies: Evaluate biodegradation pathways in soil and aquatic systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume